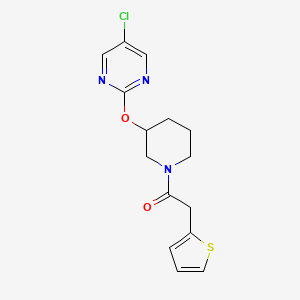

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a piperidine core substituted with a 5-chloropyrimidin-2-yloxy group at the 3-position and a thiophen-2-yl ethanone moiety at the 1-position. Its structure combines a piperidine ring, known for enhancing pharmacokinetic properties, with electron-deficient pyrimidine and electron-rich thiophene groups, which are common in bioactive molecules .

Properties

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O2S/c16-11-8-17-15(18-9-11)21-12-3-1-5-19(10-12)14(20)7-13-4-2-6-22-13/h2,4,6,8-9,12H,1,3,5,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOPFJJQFYUOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CS2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrimidine Moiety: Starting with a chloropyrimidine derivative, the compound is synthesized through nucleophilic substitution reactions.

Piperidine Ring Formation: The piperidine ring is introduced via cyclization reactions, often using amines and appropriate catalysts.

Thiophene Incorporation: The thiophene ring is added through coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

Final Assembly: The final compound is assembled through condensation reactions, linking the pyrimidine, piperidine, and thiophene units under controlled conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyrimidine and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has shown potential in several therapeutic areas:

- Anticancer Activity : Preliminary studies indicate that this compound may enhance the effectiveness of existing anticancer treatments by inhibiting indoleamine 2,3-dioxygenase, which is involved in tumor-induced immunosuppression .

- Anti-inflammatory Properties : Research suggests that the compound could play a role in reducing inflammation, making it a candidate for developing new anti-inflammatory drugs.

Biochemical Probes

The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to bind to specific molecular targets allows researchers to explore various biochemical pathways and mechanisms of action .

Pharmaceutical Development

Due to its unique structure, this compound is utilized as a building block for synthesizing more complex molecules, particularly in the development of novel pharmaceuticals. The chloropyrimidine moiety is known to bind effectively to nucleotide-binding sites, which is crucial for drug design .

Data Table of Biological Activities

Case Study 1: Anticancer Research

A study published in the Canadian Patents Database highlighted the use of this compound in enhancing the effectiveness of anticancer agents. This research demonstrated that when administered alongside traditional chemotherapy drugs, the compound significantly improved tumor response rates .

Case Study 2: Biochemical Assays

In a recent biochemical assay study, researchers utilized this compound to investigate its binding affinity to various enzymes involved in metabolic pathways. The results indicated that it could selectively inhibit certain enzymes, providing insights into its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a disease-related process.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine vs. Piperazine Derivatives

Piperidine and piperazine rings are frequently used in drug design due to their conformational flexibility and basicity. For example:

- MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) : This compound replaces piperidine with piperazine, introducing an additional nitrogen atom. Piperazine derivatives often exhibit higher aqueous solubility and altered receptor binding compared to piperidine analogs. MK45’s trifluoromethylpyridine group enhances metabolic stability, whereas the target compound’s 5-chloropyrimidine may improve halogen bonding interactions .

Key Difference : Piperazine’s basicity (pKa ~9.8) vs. piperidine (pKa ~11.3) affects ionization and membrane permeability .

Substituent Variations on Pyrimidine/Quinazoline Rings

Halogen and nitro groups on aromatic rings influence electronic properties and binding affinity:

- Vandetanib Derivatives (): Compounds like 1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitroimidazol-1-yl)ethanone feature quinazoline cores with bromo and nitro groups. These substituents enhance kinase inhibition but reduce solubility (melting points >140°C).

Thiophene vs. Other Heterocycles

Thiophene’s electron-rich nature contributes to π-π stacking interactions:

- Thiophene-containing compounds, like the target, often exhibit better CNS penetration due to increased lipophilicity (calculated LogP ~2.5–3.0) .

Linker Modifications

Ethanone linkers vs. longer chains or sulfonyl groups:

- However, the target compound’s ethanone linker provides conformational flexibility, favoring interactions with dynamic binding pockets .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Flexibility : Piperidine-based compounds are readily modified via nucleophilic substitutions or coupling reactions, as seen in and . The target compound’s synthesis likely follows similar protocols .

- Activity Trends : Chloro and nitro groups enhance target affinity but may compromise solubility, necessitating formulation optimizations .

- Structural Insights: Crystallographic studies (e.g., ’s SHELX refinements) suggest that ethanone linkers and thiophene groups favor specific binding conformations in enzyme pockets .

Biological Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by several key moieties:

- Chloropyrimidine moiety : A nitrogen-containing heterocycle that can engage in various chemical reactions.

- Piperidine ring : A six-membered saturated ring that enhances the compound's interaction with biological targets.

- Thiophene ring : A five-membered ring containing sulfur, contributing to the compound's electronic properties.

The molecular formula is with a molecular weight of approximately 299.75 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Chloropyrimidine Intermediate : Synthesized through the chlorination of pyrimidine derivatives.

- Piperidine Ring Formation : Achieved via nucleophilic substitution reactions.

- Thiophene Group Addition : Introduced through specific coupling reactions.

These methods can be optimized for industrial production to enhance yield and purity while minimizing environmental impact.

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The chloropyrimidine moiety binds to nucleotide-binding sites, while the piperidine enhances affinity and specificity. The thiophene group may influence stability and bioavailability, modulating various biochemical pathways and leading to observed biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiviral Activity

Studies have shown that compounds with similar structures can exhibit antiviral properties against viruses such as herpes simplex virus (HSV) and influenza A. For instance, some derivatives demonstrated low to moderate antiviral activity, indicating potential therapeutic applications in treating viral infections .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest .

Anti-inflammatory Effects

The compound has also been explored for anti-inflammatory effects, potentially inhibiting cyclooxygenase enzymes which are involved in inflammatory processes .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

- Antifungal Activity Against Candida auris : Research on piperidine derivatives showed significant antifungal activity against resistant strains of Candida auris, indicating that similar compounds could be effective against fungal infections .

- Cell Proliferation Inhibition : In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in hepatic stellate cells, suggesting potential applications in liver-related diseases .

Data Summary Table

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step protocols focusing on coupling reactions. A common approach uses HOBt/TBTU-mediated amide coupling between a piperidinyl intermediate (e.g., 1-(5-chloropyrimidin-2-yl)piperazine) and a thiophene-containing carboxylic acid derivative. Anhydrous DMF and NEt₃ are critical for activating the carboxyl group, with yields ranging from 60% to 79% depending on reaction optimization (e.g., temperature, stoichiometry). Parallel methods include nucleophilic substitution for introducing the 5-chloropyrimidin-2-yloxy group .

Q. Which spectroscopic techniques are prioritized for structural confirmation?

- NMR spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, particularly the piperidinyl and thiophene moieties.

- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray crystallography (using SHELX programs like SHELXL) resolves 3D conformation, especially for chiral centers or complex stereochemistry .

- HPLC (≥98% purity) ensures compound integrity before biological testing .

Q. What biological targets are hypothesized based on structural analogs?

The compound’s pyrimidine and thiophene motifs suggest activity as a GPR119 agonist (evidenced by analogs like BMS-903452, which modulate insulin and GLP-1 secretion). Other potential targets include antimicrobial enzymes (e.g., thiazole synthase) and kinase inhibitors , given the reactivity of chloropyrimidine with cysteine residues in active sites .

Advanced Research Questions

Q. How to resolve discrepancies in biological activity across assay systems?

Discrepancies may arise from assay conditions (e.g., cell type, incubation time) or compound stability. Strategies include:

Q. What pharmacokinetic (PK) optimization strategies are recommended?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability.

- Formulation : Use co-solvents (e.g., PEG 400) or lipid-based carriers for enhanced solubility.

- LogP adjustment : Introduce polar substituents (e.g., -OH, -NH₂) to reduce hydrophobicity while maintaining target engagement .

Q. How to design systematic SAR studies for derivatives?

- Core modifications : Vary the pyrimidine (e.g., 5-Cl → 5-F) or thiophene (e.g., 2-thienyl → 3-thienyl) groups.

- Piperidine substitution : Explore sp³-rich analogs (e.g., N-methylation) to modulate conformational flexibility.

- Parallel synthesis : Use automated platforms to generate libraries for high-throughput screening (HTS) against targets like GPR119 .

Q. Which crystallographic methods are suitable for 3D structure determination?

- Single-crystal X-ray diffraction with SHELXL refines atomic positions and thermal parameters.

- Crystal growth : Optimize via vapor diffusion (e.g., methanol/water mixtures) or slow evaporation.

- Twinned data handling : Use SHELXD for structure solution and SHELXE for density modification in challenging cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.